2-(Ethylsulfanyl)-N-methylaniline
Description
2-(Ethylsulfanyl)-N-methylaniline is an aromatic amine featuring an ethylsulfanyl (–S–C₂H₅) substituent at the ortho position of the benzene ring and an N-methyl (–CH₃) group attached to the amine. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with biological activities. For example, it has been utilized as a precursor for synthesizing thiosemicarbazide derivatives, which are cyclized into 1,2,4-triazole-containing molecules with notable antioxidant properties . Its structural attributes, such as the electron-donating ethylsulfanyl group and steric effects from the ortho substitution, influence its reactivity and applications in medicinal and polymer chemistry.
Properties
CAS No. |
65605-24-5 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-methylaniline |
InChI |
InChI=1S/C9H13NS/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
UWVDOQUQFSQDOV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-N-methylaniline with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-(Ethylsulfanyl)-N-methylaniline may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-N-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Substituent Variations: Thiophene vs. Ethylsulfanyl
Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline
Analog : 2-(Thiophen-2-yl)-1H-indole derivatives (e.g., 3,3′-(phenyl methylene) bis(2-(thiophen-2-yl)-1H-indole))
Discussion :
The ethylsulfanyl group enhances electron density and radical scavenging capacity, contributing to antioxidant efficacy in DPPH assays . In contrast, thiophene-containing analogs leverage the aromatic sulfur heterocycle for π-π stacking interactions in anticancer applications, though their exact mechanisms remain understudied .
Functional Group Modifications: Hydroxyethyl vs. Ethylsulfanyl
Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline
Analog : N-(2-Hydroxyethyl)-N-methylaniline
Discussion :
The hydroxyethyl group increases hydrophilicity, making N-(2-Hydroxyethyl)-N-methylaniline suitable for applications requiring water solubility, such as surfactants. In contrast, the ethylsulfanyl group in 2-(Ethylsulfanyl)-N-methylaniline supports radical stabilization, critical for antioxidant activity .
Polymer Chemistry: Copolymerization Potential
Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline
Analog : Copolymers of N-methylaniline with sulfonic acids
In contrast, N-methylaniline copolymers with sulfonic acids exhibit improved conductivity via self-doping, a feature critical for advanced materials .
Sulfur-Containing Derivatives: Sulfonamides vs. Ethylsulfanyl
Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline
Analog : N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzene-1-sulfonamide
Discussion: Sulfonamides are prized for their stability and hydrogen-bonding capacity, making them suitable for drug design.
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